molecular formula C6H8N4O3 B14013532 (2,4-dioxo-1H-pyrimidin-5-yl)methylurea CAS No. 89533-46-0

(2,4-dioxo-1H-pyrimidin-5-yl)methylurea

Cat. No.: B14013532
CAS No.: 89533-46-0
M. Wt: 184.15 g/mol
InChI Key: YGZZLTJUEICGLR-UHFFFAOYSA-N
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Description

(2,4-dioxo-1H-pyrimidin-5-yl)methylurea is a heterocyclic compound that features a pyrimidine ring fused with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dioxo-1H-pyrimidin-5-yl)methylurea typically involves the reaction of 5-aminouracil with isocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(2,4-dioxo-1H-pyrimidin-5-yl)methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrimidine ring or the urea moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

(2,4-dioxo-1H-pyrimidin-5-yl)methylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-dioxo-1H-pyrimidin-5-yl)methylurea involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The pathways involved often include inhibition of nucleic acid synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-dioxo-1H-pyrimidin-5-yl)methylurea is unique due to its specific combination of a pyrimidine ring and a urea moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

89533-46-0

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl)methylurea

InChI

InChI=1S/C6H8N4O3/c7-5(12)8-1-3-2-9-6(13)10-4(3)11/h2H,1H2,(H3,7,8,12)(H2,9,10,11,13)

InChI Key

YGZZLTJUEICGLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CNC(=O)N

Origin of Product

United States

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